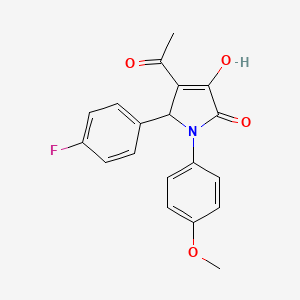![molecular formula C25H20N2O5 B5225203 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PEPB, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of certain enzymes, such as the proteasome and histone deacetylases, which are involved in cancer cell growth and survival. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate certain signaling pathways, such as the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition or activation. However, one of the limitations of using 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for further research on 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of more efficient synthesis methods for 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, further studies are needed to determine the efficacy and safety of 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and humans.
Méthodes De Synthèse
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods. One of the most common methods involves the reaction of 2-phenoxyethanol with 4-formylbenzoic acid in the presence of a base to form 4-(2-phenoxyethoxy)benzaldehyde. This intermediate is then reacted with 1-phenyl-3-methyl-2-pyrazolin-5-one in the presence of a base to form 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an anti-cancer agent. Studies have shown that 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
(5Z)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-22(24(29)27(25(30)26-23)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)32-16-15-31-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,26,28,30)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJSKWOMWZLOW-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5225149.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5225166.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxo-2-butenoate](/img/structure/B5225216.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5225220.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)